molecular formula C15H12Cl3NO4S B1607697 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride CAS No. 680617-90-7

5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Cat. No. B1607697
CAS RN: 680617-90-7
M. Wt: 408.7 g/mol
InChI Key: OQGOSILMITWSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride, commonly known as DCBE, is a chemical compound that has gained attention in scientific research due to its various applications. It is a sulfonating agent that is used in the synthesis of various drugs and intermediates. DCBE is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetonitrile.

Mechanism of Action

The mechanism of action of DCBE is not well understood. However, it is known that DCBE is a sulfonating agent that can react with various functional groups. The sulfonamide group of DCBE can react with primary and secondary amines, while the sulfonyl chloride group can react with alcohols, thiols, and amines.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DCBE. However, it has been reported that DCBE can inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. DCBE has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

DCBE has several advantages for lab experiments. It is a stable and easily transportable compound that can be stored for long periods. It is also a relatively inexpensive compound that can be synthesized in large quantities. However, DCBE has some limitations for lab experiments. It is a highly reactive compound that can react with various functional groups, which can make it difficult to handle. It is also a toxic compound that requires careful handling and disposal.

Future Directions

There are several future directions for the use of DCBE in scientific research. One potential application is in the development of novel anti-tumor agents. DCBE has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as an anti-tumor agent in vivo. Another potential application is in the development of novel carbonic anhydrase inhibitors. DCBE has been used in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, and further research is needed to determine the efficacy of these inhibitors in vivo. Additionally, DCBE can be used as a sulfonating agent in the synthesis of various drugs and intermediates, and further research is needed to explore its potential in this area.
Conclusion
In conclusion, DCBE is a chemical compound that has gained attention in scientific research due to its various applications. It is a sulfonating agent that is used in the synthesis of various drugs and intermediates. DCBE has been shown to have potential anti-tumor activity and can inhibit the activity of carbonic anhydrase. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of DCBE in scientific research, including the development of novel anti-tumor agents and carbonic anhydrase inhibitors.

Scientific Research Applications

DCBE has been widely used in scientific research due to its various applications. It is used as a sulfonating agent in the synthesis of various drugs and intermediates. DCBE is also used as a reagent in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase. It has also been used in the synthesis of novel pyridazine derivatives that have potential anti-tumor activity.

properties

IUPAC Name

5-[(3,4-dichlorobenzoyl)amino]-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO4S/c1-2-23-13-6-4-10(8-14(13)24(18,21)22)19-15(20)9-3-5-11(16)12(17)7-9/h3-8H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGOSILMITWSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374151
Record name 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

CAS RN

680617-90-7
Record name 5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 5
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride
Reactant of Route 6
5-(3,4-Dichlorobenzamido)-2-ethoxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.